N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
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Description
N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting copper-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating broad applicability for coupling a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures. This research indicates the potential of BFMO in enhancing catalytic activities, particularly in the formation of pharmaceutically relevant building blocks through high selectivity achieved in direct monoarylation processes (Bhunia, Kumar, & Ma, 2017).
Coupling Reaction Efficacy
Further investigation has shown the efficacy of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation, especially with less reactive (hetero)aryl chlorides. This catalytic system demonstrated versatility across a range of functionalized (hetero)aryl chlorides and a wide spectrum of aromatic and aliphatic primary amides, yielding good to excellent outcomes. The success of this system in the arylation of lactams and oxazolidinones underscores its utility in facilitating intramolecular cross-coupling products, highlighting its significance in synthetic chemistry and potential pharmaceutical applications (De, Yin, & Ma, 2017).
Redox-Reaction Facilitation
The study of furan and thiophene diarylmethenes has unveiled their capabilities as redox-active ligands for metal centers, which could be leveraged in nontraditional, stoichiometric, and catalytic redox reactions. This research contributes to the understanding of how selective deprotonation and oxidation of these compounds can lead to the formation of neutral radicals, offering insights into their redox behavior and potential applications in developing novel redox reaction methodologies (Curcio et al., 2018).
Nitric Oxide Generation and Vasodilator Action
Furoxans, derivatives closely related to furan compounds, have been found to act as prodrugs that increase levels of cyclic GMP via the formation of nitric oxide (NO) upon reaction with thiols. This property renders them as potential nitrovasodilators, implicating their use in the modulation of vascular tone and treatment of cardiovascular diseases. The study offers a tentative reaction scheme that aligns with experimental data, providing a basis for further exploration of furoxans and related compounds in pharmacological applications (Feelisch, Schönafinger, & Noack, 1992).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,11-5-7-21-9-11)10-17-14(19)13(18)16-8-12-4-3-6-20-12/h3-7,9H,8,10H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELZWNXLSLPNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NCC1=CC=CO1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.